3,5,5-Trimethoxy-2-(2-phenylethyl)cyclopent-2-en-1-one
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Overview
Description
3,5,5-Trimethoxy-2-(2-phenylethyl)cyclopent-2-en-1-one is an organic compound that belongs to the class of cyclopentenones This compound is characterized by the presence of three methoxy groups and a phenylethyl group attached to a cyclopentene ring
Preparation Methods
The synthesis of 3,5,5-Trimethoxy-2-(2-phenylethyl)cyclopent-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-cyclopentenone with appropriate methoxy and phenylethyl reagents under controlled conditions. The reaction typically requires the use of catalysts and specific reaction conditions to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
3,5,5-Trimethoxy-2-(2-phenylethyl)cyclopent-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Scientific Research Applications
3,5,5-Trimethoxy-2-(2-phenylethyl)cyclopent-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3,5,5-Trimethoxy-2-(2-phenylethyl)cyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
3,5,5-Trimethoxy-2-(2-phenylethyl)cyclopent-2-en-1-one can be compared with other cyclopentenones such as 2-cyclopenten-1-one and 3,5,5-trimethyl-2-cyclopenten-1-one. These compounds share similar structural motifs but differ in their functional groups and substituents. The presence of methoxy and phenylethyl groups in this compound makes it unique and potentially more versatile in its applications .
Properties
CAS No. |
62788-19-6 |
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Molecular Formula |
C16H20O4 |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
3,5,5-trimethoxy-2-(2-phenylethyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C16H20O4/c1-18-14-11-16(19-2,20-3)15(17)13(14)10-9-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3 |
InChI Key |
SNGCCAHANIUQFV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=O)C(C1)(OC)OC)CCC2=CC=CC=C2 |
Origin of Product |
United States |
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